Vildagliptin impurity A-F

Catalog No.
S14177012
CAS No.
M.F
C7H10N2O3
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vildagliptin impurity A-F

Product Name

Vildagliptin impurity A-F

IUPAC Name

3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10)

InChI Key

GVQWXLTWWOSRCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)O

Vildagliptin impurity A-F, also known as 3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a chemical compound with the molecular formula C7H10N2O3C_7H_{10}N_2O_3 and a molecular weight of 170.17 g/mol. It is classified as an impurity of Vildagliptin, which is an oral antihyperglycemic agent used primarily in the management of type 2 diabetes mellitus. Vildagliptin functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhancing the levels of incretin hormones that help to regulate blood glucose levels .

Typical of compounds containing hydroxyl and amine functional groups. While specific reaction pathways for this impurity are not extensively documented, it can be inferred that it may undergo:

  • Hydrolysis: Due to the presence of hydroxyl groups, leading to the formation of more polar metabolites.
  • Oxidation: Potentially converting the hydroxyl group into carbonyl or carboxylic acid functionalities under oxidative conditions.
  • Condensation Reactions: With other amines or carbonyl compounds, forming larger molecular structures.

These reactions are significant for understanding its stability and behavior in pharmaceutical formulations .

Vildagliptin impurity A-F can be synthesized through various chemical pathways typically involving the manipulation of pyrrolidine and pyrazine derivatives. Common methods for synthesizing such compounds include:

  • Cyclization Reactions: Utilizing appropriate precursors that undergo cyclization to form the pyrazine ring.
  • Functional Group Modifications: Introducing hydroxyl groups through reduction reactions or nucleophilic substitutions on suitable substrates.
  • Multi-step Synthesis: Employing a series of reactions including alkylation, acylation, and cyclization to construct the desired molecular framework.

The exact synthetic routes may vary based on specific laboratory conditions and desired yields .

Vildagliptin impurity A-F serves primarily as a reference standard in analytical chemistry for quality control and validation processes in pharmaceutical development. Its applications include:

  • Analytical Method Development: Used as a standard in high-performance liquid chromatography (HPLC) to ensure the purity and quality of Vildagliptin formulations.
  • Stability Studies: Assisting in understanding degradation pathways and stability profiles of Vildagliptin under various conditions.
  • Research Purposes: Employed in pharmacological studies to assess the impact of impurities on drug efficacy and safety .

Interaction studies involving Vildagliptin impurity A-F focus on its effects when co-administered with other medications or compounds. These studies are crucial for understanding potential drug-drug interactions that could alter pharmacokinetics or pharmacodynamics. Key areas include:

  • Synergistic Effects: Evaluating whether this impurity enhances or diminishes the effects of other antidiabetic agents.
  • Toxicological Assessments: Investigating any adverse effects that may arise from its presence in therapeutic formulations.

Such studies are essential for ensuring patient safety and optimizing therapeutic outcomes .

Vildagliptin impurity A-F shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
VildagliptinC17H25N3O2Main active ingredient; DPP-4 inhibitor
Vildagliptin Amide ImpurityC17H27N3O3Contains amide functional group
Vildagliptin Carboxylic Acid ImpurityC17H25N3O4Contains carboxylic acid functional group
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dioneC7H10N2O3Structural isomer; similar biological activity

Vildagliptin impurity A-F is unique due to its specific hydroxylated structure and lower molecular weight compared to its parent compound and other impurities, which may influence its biological activity and interaction profile differently than those with larger or more complex structures .

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

170.06914219 g/mol

Monoisotopic Mass

170.06914219 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

Explore Compound Types